5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid
Description
5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. This compound features a chlorine substituent at position 5, a methyl group at position 4 of the pent-4-enoic acid backbone, and the Fmoc group, a widely used protecting group in solid-phase peptide synthesis (SPPS) . Its molecular formula is C₂₁H₂₀ClNO₄, with a molecular weight of 385.84 g/mol (calculated).
Properties
Molecular Formula |
C21H20ClNO4 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
(E)-5-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoic acid |
InChI |
InChI=1S/C21H20ClNO4/c1-13(11-22)10-19(20(24)25)23-21(26)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,11,18-19H,10,12H2,1H3,(H,23,26)(H,24,25)/b13-11+ |
InChI Key |
FAKSMYSKKLZSSZ-ACCUITESSA-N |
Isomeric SMILES |
C/C(=C\Cl)/CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(=CCl)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid typically involves the protection of amino acids with the fluorenylmethyloxycarbonyl (Fmoc) group. The process begins with the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium hydroxide. The resulting Fmoc-protected amino acid is then subjected to further reactions to introduce the chloro and methyl groups .
Industrial Production Methods
These machines can efficiently handle the repetitive steps required for Fmoc-based peptide synthesis, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a potential lead compound in drug discovery and development.
Industry: In the production of specialized polymers and materials
Mechanism of Action
The mechanism of action of 5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group protects the amino acid, allowing it to participate in selective reactions without interference from other functional groups. This protection is crucial in peptide synthesis, where precise control over the reaction sequence is necessary .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The following compounds share structural similarities with the target molecule but differ in substituents, stereochemistry, or functional groups:
Key Comparative Insights
Functional Group Differences: Alkyne vs. Alkene: Compounds with pent-4-ynoic acid (e.g., CAS 1632296-20-8) exhibit triple-bond rigidity, contrasting with the alkene flexibility in the target compound .
Safety Profiles: Non-chlorinated analogs (e.g., CAS 131177-58-7) have well-documented hazards (skin/eye irritation), while chlorinated versions (e.g., CAS 2059934-88-0) lack comprehensive toxicity data, highlighting the need for caution .
Biological Activity
5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid, identified by its CAS number 2763931-05-9, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C20H21ClN2O4 |
| Molecular Weight | 450.8 g/mol |
| CAS Number | 2763931-05-9 |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its role as an inhibitor in various biochemical pathways. Notably, it has been shown to interact with:
- Protein Tyrosine Kinases (PTKs) : The compound exhibits inhibitory effects on specific PTKs, which are crucial for cell signaling and proliferation.
- CYP Enzymes : It acts as an inhibitor for several cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are involved in drug metabolism and can influence the pharmacokinetics of co-administered drugs .
Biological Activities
Research indicates that this compound has multiple biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial for treating chronic inflammatory diseases.
Case Studies
Several studies have explored the biological implications of this compound:
- In Vitro Studies : In a study examining its effects on cancer cells, this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF7), with an IC50 value indicating potent activity .
- Pharmacological Profiling : A pharmacological study assessed the compound's effects on various signaling pathways associated with cancer progression. Results indicated that it effectively downregulated the MAPK/ERK pathway, leading to reduced cell proliferation in vitro .
- Toxicological Assessment : Toxicity studies revealed a favorable safety profile at therapeutic doses, although further investigation is warranted to fully understand its long-term effects and potential side effects .
Q & A
Q. What are the critical safety considerations when handling this compound in the laboratory?
Methodological Answer: Based on structurally similar Fmoc-protected amino acid derivatives (e.g., ), the compound likely poses acute toxicity risks (oral, dermal, inhalation) and requires stringent safety protocols:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation exposure .
- Storage: Store in tightly sealed containers at 2–8°C in a dry, well-ventilated area away from incompatible materials (e.g., strong acids/bases) .
- Spill Management: Avoid dust generation; use inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .
Q. How can researchers ensure purity during synthesis and purification?
Methodological Answer: For Fmoc-protected analogs (e.g., ), purity is typically verified via:
- Analytical HPLC: Use a C18 column with a gradient of water/acetonitrile (0.1% TFA) to monitor retention times and peak homogeneity .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., LC-MS for [M+H]+ ions) and detect impurities .
- Recrystallization: Optimize solvent systems (e.g., ethyl acetate/hexane) to remove unreacted starting materials .
Q. What solvents and reaction conditions are compatible with this compound?
Methodological Answer: Fmoc-protected derivatives ( ) are typically stable in aprotic solvents (e.g., DCM, DMF, THF) under inert atmospheres (N₂/Ar). Avoid:
- Strong Acids/Bases: To prevent cleavage of the Fmoc group .
- High Temperatures: Reactions should be conducted at 0–25°C unless kinetic control requires elevated temperatures (e.g., microwave-assisted synthesis) .
Advanced Research Questions
Q. How can researchers address challenges in stereochemical control during synthesis?
Methodological Answer: For compounds with chiral centers (e.g., ):
- Chiral Auxiliaries: Use enantiomerically pure starting materials (e.g., L/D-amino acids) to direct stereochemistry .
- Asymmetric Catalysis: Employ transition-metal catalysts (e.g., Pd for Heck reactions) to control double-bond geometry in the pent-4-enoic acid backbone .
- Analytical Validation: Confirm enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .
Q. What strategies mitigate decomposition or side reactions during peptide coupling?
Methodological Answer: Fmoc-protected compounds are prone to β-elimination under basic conditions. Mitigation strategies include:
Q. How can researchers analyze degradation products under physiological conditions?
Methodological Answer:
- Accelerated Stability Studies: Incubate the compound in PBS (pH 7.4, 37°C) and analyze aliquots via LC-MS to identify hydrolysis products (e.g., free amine or carboxylic acid derivatives) .
- Forced Degradation: Expose to UV light, H₂O₂, or acidic/basic conditions to simulate oxidative/thermal degradation pathways .
- Mechanistic Insights: Use density functional theory (DFT) to predict degradation pathways based on electron-deficient sites (e.g., chloro and methyl groups) .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to target proteins (e.g., enzymes with hydrophobic active sites) .
- MD Simulations: Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR Modeling: Correlate substituent effects (e.g., chloro, methyl groups) with bioactivity using Hammett constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
